ethyl 4-({[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}amino)benzoate
Overview
Description
Ethyl 4-({[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}amino)benzoate is a useful research compound. Its molecular formula is C26H32N2O4 and its molecular weight is 436.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.23620751 g/mol and the complexity rating of the compound is 647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Properties
- Synthetic Building Blocks : Compounds related to ethyl 4-({[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}amino)benzoate are utilized in the synthesis of orthogonally protected amino acids for edeine analogs, highlighting their utility in constructing complex molecules (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
- Reagent for Selective Precipitation : Some derivatives serve as selective reagents for precipitating certain anions from aqueous solutions, demonstrating their significance in analytical chemistry and environmental science (Heininger & Meloan, 1992).
Pharmacological Applications
- GPIIb/IIIa Integrin Antagonists : Certain derivatives containing the this compound framework act as potent and orally active fibrinogen receptor antagonists, offering potential therapeutic applications in antithrombotic treatment (Hayashi et al., 1998).
Material Science
- Polymer Degradation : Research on the thermal and thermo-oxidative degradation of polymers such as poly(ethylene terephthalate) and poly(butylene terephthalate) often involves related ester compounds to understand degradation mechanisms, which is crucial for recycling and environmental protection efforts (Botelho, Queirós, Liberal, & Gijsman, 2001).
Analytical Chemistry
- Optical and Electronic Properties : Schiff base compounds derived from ethyl 4-amino benzoate, a similar compound, have been studied for their nonlinear refractive index and optical limiting properties, suggesting applications in optical materials and photonics (Abdullmajed et al., 2021).
Properties
IUPAC Name |
ethyl 4-[[1-(4-tert-butylbenzoyl)piperidine-4-carbonyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O4/c1-5-32-25(31)20-8-12-22(13-9-20)27-23(29)18-14-16-28(17-15-18)24(30)19-6-10-21(11-7-19)26(2,3)4/h6-13,18H,5,14-17H2,1-4H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKBCUQVEMGASO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.